Shp2-IN-25

SHP2 inhibition enzymatic assay IC50 comparison

Sourcing a consistent, moderately potent SHP2 allosteric inhibitor for SAR studies is challenging. SHP2-IN-25 (Compound 6) provides a well-characterized benchmark with IC50 225 nM, enabling precise head-to-head comparisons with novel analogs. - Quantitatively defined potency for reliable SAR benchmarking. - Enables nuanced studies of partial vs. complete SHP2 pathway inhibition. - Available in standard sizes (10-100 mg) with bulk custom synthesis on request.

Molecular Formula C22H20F3N7S
Molecular Weight 471.5 g/mol
Cat. No. B15137858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-25
Molecular FormulaC22H20F3N7S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC1C(CNC1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F
InChIInChI=1S/C22H20F3N7S/c23-22(24,25)18-16(7-4-8-26-18)33-17-12-28-19-20(30-17)32-21(31-19)29-11-13-9-15(27-10-13)14-5-2-1-3-6-14/h1-8,12-13,15,27H,9-11H2,(H2,28,29,30,31,32)/t13-,15+/m1/s1
InChIKeyRZNLHKIZYUAZEQ-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SHP2-IN-25 Sourcing & Potency Guide


SHP2-IN-25, also identified as Compound 6, is a small molecule that functions as an allosteric inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2), a key proto-oncogenic protein [1]. The compound's inhibitory activity against SHP2 has been quantified, with a reported IC50 of 225 nM [2]. This compound was identified as part of a high-throughput 'Direct-to-Biology' (D2B) workflow aimed at accelerating the discovery and characterization of novel SHP2 allosteric inhibitors [1].

Allosteric SHP2 inhibition studies
Direct-to-Biology discovery workflow compatibility
Moderate target engagement research tool

SHP2-IN-25 Selectivity & Potency


The SHP2 phosphatase family is a therapeutic target with a high degree of structural and mechanistic diversity among its inhibitors. SHP2-IN-25, with its specific IC50 of 225 nM [1], occupies a distinct position in the potency and selectivity landscape compared to more potent clinical-stage allosteric inhibitors like TNO155 (IC50 ~0.011 μM) or RMC-4550 (IC50 ~1.55 nM) . Simply substituting SHP2-IN-25 for another SHP2 inhibitor without considering these quantitative differences can lead to significant variations in experimental outcomes, including incomplete target engagement, differing levels of pathway inhibition, and altered cellular responses. This quantitative variance underscores the necessity for precise compound selection tailored to the specific potency requirements of the research model.

Potency gap

Clinical-stage inhibitors exhibit substantially higher potency; target engagement may not replicate with SHP2-IN-25.

Pathway inhibition

Differing potency can shift downstream signaling readouts, requiring concentration optimization.

Cellular response

Partial vs. full inhibition profiles may alter phenotypic outcomes, limiting direct interchangeability.

SHP2-IN-25 Comparator Analysis


Enzymatic Potency vs. Clinical Inhibitors

SHP2-IN-25 demonstrates a defined level of enzymatic potency, with an IC50 of 225 nM [1]. This places its inhibitory activity significantly lower than that of more advanced allosteric inhibitors. For instance, TNO155 exhibits an IC50 of 0.011 µM (11 nM) , and RMC-4550 shows an IC50 of 1.55 nM . This data indicates SHP2-IN-25 is over an order of magnitude less potent than these clinical candidates, making it suitable for experimental systems where such a potency level is appropriate, such as studies of partial inhibition or target validation where full blockade is not desired.

Potency vs. Clinical Inhibitors
Cross-study comparable
SHP2-IN-25 IC50 225 nM
20-fold less potent than TNO155 (11 nM); 145-fold less than RMC-4550 (1.55 nM)
Supports partial inhibition and dose-response research context
Cross-study assays; potency ranking may shift under different conditions
SHP2 inhibition enzymatic assay IC50 comparison

Allosteric Inhibitor Potency Landscape

Within the broader landscape of SHP2 allosteric inhibitors, SHP2-IN-25 (IC50 = 225 nM) [1] sits between highly potent nanomolar inhibitors like IACS-13909 (IC50 = 15.7 nM) [2] and weaker tool compounds. Its potency is closer to the initial lead compound SHP099 (IC50 = 71 nM) [3] but is still 3-fold less potent. This intermediate potency profile makes SHP2-IN-25 a valuable benchmark for structure-activity relationship (SAR) studies and for exploring the relationship between SHP2 occupancy and downstream signaling in cellular assays where high-potency inhibitors may lead to non-specific effects.

Allosteric Inhibitor Landscape
Class-level inference
SHP2-IN-25 IC50 225 nM
14-fold less potent than IACS-13909 (15.7 nM); 3-fold less than SHP099 (71 nM)
Benchmark for SAR studies and occupancy-response exploration
Values from separate studies; direct ranking limited
SHP2 allostery SAR tool compound

SHP2-IN-25 Research Applications


SAR Reference Tool for SHP2 Inhibitors

Given its well-characterized IC50 of 225 nM [1], SHP2-IN-25 serves as an ideal reference compound in structure-activity relationship (SAR) programs. Researchers can use SHP2-IN-25 as a benchmark to directly compare the enzymatic potency of newly synthesized SHP2 allosteric inhibitors. Its moderate potency provides a clear baseline against which improvements or changes in inhibitory activity can be measured, facilitating the optimization of new chemical series.

Partial SHP2 Pathway Inhibition

The moderate potency of SHP2-IN-25 (IC50 = 225 nM) [1] makes it a valuable tool for studying the biological effects of partial versus complete SHP2 inhibition. Unlike high-potency inhibitors (e.g., TNO155, IC50 = 11 nM ) that fully block SHP2 activity, SHP2-IN-25 can be used at concentrations that only partially suppress downstream signaling (e.g., ERK phosphorylation). This allows for a more nuanced investigation of SHP2's role in cellular processes and may help identify therapeutic windows where partial inhibition is sufficient for efficacy but with reduced toxicity.

Target Validation in Early-Stage Discovery

SHP2-IN-25 can be employed as a tool compound for initial target validation studies in cellular models. Its confirmed activity as an allosteric SHP2 inhibitor [1] allows researchers to test the functional relevance of SHP2 in a particular disease model before committing to more potent and often more expensive clinical-stage inhibitors. The compound's moderate potency can be advantageous in distinguishing on-target effects from off-target toxicities that may arise from more potent compounds.

Application
Selection Property
Validation Focus
SAR Benchmarking
Moderate allosteric inhibition profile
Enzymatic potency benchmarking against new inhibitors
Partial Pathway Inhibition
Sub-maximal target engagement
ERK phosphorylation dose-response profiling
Target Validation
Allosteric SHP2 inhibition
On-target effect discrimination in disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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